ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate
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Overview
Description
Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate is a complex organic compound with the molecular formula C19H18N2O3 It is characterized by a phthalazinone core structure substituted with a phenyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate typically involves the condensation of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then subjected to further reactions to introduce the phenyl and ethyl ester groups. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate can be compared with other phthalazinone derivatives:
Ethyl 2-[1-oxo-2(1H)-phthalazinyl]propanoate: Similar structure but lacks the phenyl group.
Methyl 3-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
3-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanohydrazide: Contains a hydrazide group instead of an ester.
Properties
IUPAC Name |
ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(23)13(2)21-18(22)16-12-8-7-11-15(16)17(20-21)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUUGYANKYOCNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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